molecular formula C₂₄H₃₀F₂O₆ B1156340 4-Fluorotriamcinolone Acetonide

4-Fluorotriamcinolone Acetonide

Cat. No.: B1156340
M. Wt: 452.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone acetonide (TA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C₂₄H₃₁FO₆, and it contains a fluorine atom at the 4b position in its steroidal backbone (Figure 1). TA is widely used in clinical practice for conditions such as osteoarthritis, allergic rhinitis, dermatological disorders, and ocular inflammation. A key advancement is its extended-release (ER) formulation, which utilizes poly(lactic-co-glycolic acid) (PLGA) microspheres to sustain synovial drug release, minimize systemic exposure, and reduce corticosteroid-related adverse effects. Pharmacokinetic studies demonstrate that TA-ER maintains consistent synovial concentrations, unlike the variable plasma levels observed with traditional crystalline suspension (TAcs).

Properties

Molecular Formula

C₂₄H₃₀F₂O₆

Molecular Weight

452.49

Synonyms

(6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-3,6b-Difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Triamcinolone Acetonide vs. Fluticasone Propionate in Allergic Rhinitis

A randomized, double-blind trial compared TA (220 µg/day) and fluticasone propionate (200 µg/day) in 260 patients with perennial allergic rhinitis (PAR). Both agents significantly reduced reflective Total Nasal Symptom Scores (rTNSS) over 4 weeks, with a mean difference of -0.2 (95% CI: -0.8 to 0.4), confirming non-inferiority of TA. Adverse event rates were similar (TA: 12.3%; fluticasone: 10.8%).

Parameter Triamcinolone Acetonide Fluticasone Propionate
Mean rTNSS Reduction -4.1 ± 1.8 -4.3 ± 1.7
Adverse Event Rate 12.3% 10.8%
Onset of Action 24–48 hours 12–24 hours

Triamcinolone Acetonide vs. 5-Fluorouracil (5-FU) in Keloid Therapy

TA is often combined with 5-FU, an antimetabolite that inhibits fibroblast proliferation. A case study of keloid treatment compared TA monotherapy (40 mg/mL) with TA+5-FU (50 mg/mL). After 8 weeks, the TA+5-FU group showed:

  • 67% reduction in keloid volume vs. 45% with TA alone.
  • Lower recurrence rates (15% vs. 30%).
  • Reduced side effects (pain, atrophy) due to lower TA dosage in combination therapy.
Outcome TA Alone TA + 5-FU
Volume Reduction 45% 67%
Recurrence Rate 30% 15%
Pain During Injection Moderate Mild

Formulation Comparisons: ER vs. Crystalline Suspension (CS)

In a 24-week phase III trial for knee osteoarthritis, TA-ER 32 mg outperformed TA-CS in pain relief (WOMAC pain score: -2.9 vs. -2.1, p < 0.01) and synovial drug retention. Systemic exposure was 60% lower with TA-ER, reducing risks of hyperglycemia and adrenal suppression.

Parameter TA-ER TA-CS
WOMAC Pain Reduction -2.9 -2.1
Systemic Exposure (AUC) 120 ng·h/mL 300 ng·h/mL
Injection Frequency Biannual Quarterly

Nanoparticle Drug Release Profiles

PLGA-based nanoparticles (e.g., P-6 copolymer) extended TA release to 35 days, with only 15% burst release in 48 hours vs. 64% for P-2 nanoparticles. Low crystallinity and hydrophobicity in P-6 enhanced sustained delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.